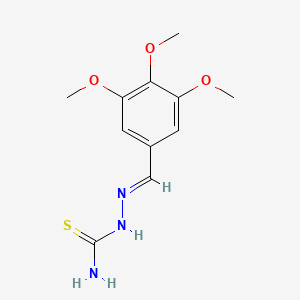

![molecular formula C13H23N5O B5558642 N-(2-{[6-(二甲氨基)-2-甲基-4-嘧啶基]氨基}乙基)丁酰胺](/img/structure/B5558642.png)

N-(2-{[6-(二甲氨基)-2-甲基-4-嘧啶基]氨基}乙基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide" is a compound featuring a pyrimidine ring, a common structure in many pharmaceuticals and organic compounds. The pyrimidine ring often displays interesting chemical properties due to its aromatic nature and the presence of nitrogen atoms.

Synthesis Analysis

The synthesis of compounds with a pyrimidine core typically involves reactions with various heterocumulenes, leading to a range of pyrimidine derivatives. For instance, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines (Prajapati & Thakur, 2005). Such methods provide direct synthesis routes under thermal conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. In some cases, the pyrimidine rings are nonplanar with boat conformations, as seen in compounds like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate (Trilleras et al., 2008). These structures can be linked by hydrogen bonds, forming supramolecular aggregates.

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions. For example, 6-[(dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins to form pyrido[2,3-d]pyrimidines (Walsh et al., 1988). These reactions highlight the versatility of pyrimidine derivatives in organic synthesis.

科学研究应用

合成和生物学应用

对嘧啶连接杂环化合物的合成研究,包括与 N-(2-{[6-(二甲氨基)-2-甲基-4-嘧啶基]氨基}乙基)丁酰胺 在结构上相关的衍生物,揭示了它们在创建具有显着杀虫和抗菌特性的化合物方面的潜力。例如,已证明通过微波辐射合成嘧啶连接的吡唑杂环化合物可产生对伪粉蚧具有显着杀虫活性和对选定微生物具有抗菌潜力的化合物 (Deohate & Palaspagar, 2020)。

神经学研究应用

在神经学研究领域,与指定化学物质相似的衍生物已用于阿尔茨海默病的诊断评估。一项研究证明了使用疏水性放射氟化衍生物进行正电子发射断层扫描以确定阿尔茨海默病患者体内神经原纤维缠结和β-淀粉样蛋白斑块的定位和负荷 (Shoghi-Jadid et al., 2002)。

先进材料合成

具有结构相似性的化合物已应用于先进材料的合成,例如在聚合物太阳能电池的开发中。在聚合物太阳能电池中使用基于胺的醇溶性富勒烯衍生物作为受体和阴极界面材料展示了可再生能源技术中的创新应用,显示出改进的电子迁移率和器件性能 (Lv et al., 2014)。

晶体学和分子结构分析

对具有相关结构的化合物的晶体学研究提供了对分子构象和相互作用的见解,这对于理解其功能特性至关重要。此类研究有助于合理设计具有定制的生物或材料特性的新型化合物 (Hudson et al., 1987)。

属性

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-5-6-13(19)15-8-7-14-11-9-12(18(3)4)17-10(2)16-11/h9H,5-8H2,1-4H3,(H,15,19)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSYHLQIOBDKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)

![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)

![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)